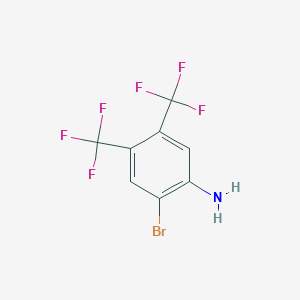
2-Bromo-4,5-bis(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-bis(trifluoromethyl)aniline is a chemical compound with the molecular formula BrC6H2(CF3)2NH2 . It has a molecular weight of 240.02 . This compound has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis C virus (HCV) NS3 protease .
Synthesis Analysis
While specific synthesis methods for 2-Bromo-4,5-bis(trifluoromethyl)aniline were not found in the search results, it’s worth noting that similar compounds have been synthesized from related anilines .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-bis(trifluoromethyl)aniline consists of a bromine atom and two trifluoromethyl groups attached to a benzene ring, which also carries an amine group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4,5-bis(trifluoromethyl)aniline were not found in the search results, it’s known that this compound has been used in the synthesis of 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion .Physical And Chemical Properties Analysis
2-Bromo-4,5-bis(trifluoromethyl)aniline has a refractive index of 1.532, a boiling point of 84-86 °C at 5 mmHg, and a density of 1.71 g/mL at 25 °C .Scientific Research Applications
Inhibitor of Hepatitis C Virus (HCV) NS3 Protease
- Scientific Field : Biochemistry and Virology .
- Summary of Application : 2-Bromo-5-(trifluoromethyl)aniline is used in the synthesis and biochemical evaluation of a series of inhibitors of the Hepatitis C Virus (HCV) NS3 protease . This protease is a critical enzyme for the life cycle of the HCV, and inhibiting it can prevent the virus from replicating.
Inhibitor of TMPRSS4 Serine Protease and Antitubercular Activities
- Scientific Field : Biochemistry and Pharmacology .
- Summary of Application : 4-Bromo-3,5-bis(trifluoromethyl)aniline, a compound similar to 2-Bromo-4,5-bis(trifluoromethyl)aniline, is used to synthesize 2-hydroxydiarylamide derivatives for inhibiting TMPRSS4 serine protease activity and suppressing cancer cell invasion. It is also used to synthesize salicylanilides with antitubercular activities .
It’s worth noting that the trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs . This group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity, which can improve its overall effectiveness. Therefore, “2-Bromo-4,5-bis(trifluoromethyl)aniline” and similar compounds could potentially have a wide range of applications in drug synthesis and development.
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
2-bromo-4,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6N/c9-5-1-3(7(10,11)12)4(2-6(5)16)8(13,14)15/h1-2H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBFBFPCVDCVRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371154 |
Source


|
| Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-bis(trifluoromethyl)aniline | |
CAS RN |
230295-15-5 |
Source


|
| Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

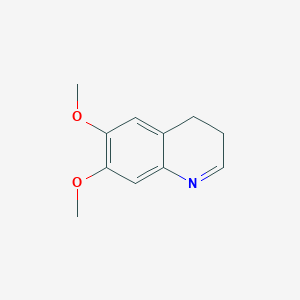
![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)
![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

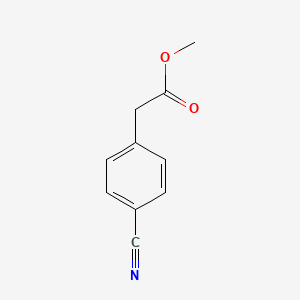
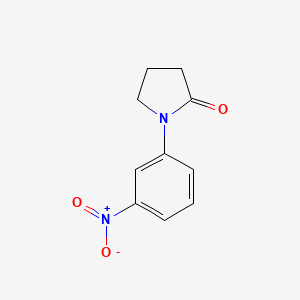


![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

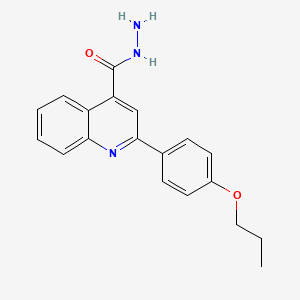

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)
